4-(Hydrazinecarbonyl)benzenesulfonamide
Overview
Description
4-(Hydrazinecarbonyl)benzenesulfonamide is a chemical compound with the CAS Number: 35264-29-0 . It has a molecular weight of 215.23 and is also known as Sulfadimidine or Sulfamethazine, which are sulfonamide antibiotics commonly used in veterinary medicine to treat bacterial infections in animals.
Synthesis Analysis
The synthesis of hydrazinecarbonyl benzenesulfonamides has been reported to be achieved by microwave heating, which offers shorter reaction times and higher yields in small amounts of solvents . A comparison with the conventional method for their preparation has also been undertaken . The synthetic pathway for the preparation of new 1,2,3-triazole derivatives started with the preparation of the two key intermediates .Molecular Structure Analysis
The molecular structure of 4-(Hydrazinecarbonyl)benzenesulfonamide is represented by the InChI code: 1S/C7H9N3O3S/c8-10-7(11)5-1-3-6(4-2-5)14(9,12)13/h1-4H,8H2,(H,10,11)(H2,9,12,13) .Physical And Chemical Properties Analysis
4-(Hydrazinecarbonyl)benzenesulfonamide is a powder at room temperature . It has a melting point of 228-230 degrees Celsius .Scientific Research Applications
Synthesis and Antibacterial Activity
4-(Hydrazinecarbonyl)benzenesulfonamide serves as a precursor in the synthesis of various biologically important compounds. For instance, Thiyagarajan et al. (2015) reported the microwave-assisted synthesis of a series of hydrazinecarbonyl benzenesulfonamides, demonstrating significant antibacterial activity against Staphylococcus aureus, Bacillus firmus, and Escherichia coli (Thiyagarajan, Rao, Thamaraichelvan, Mayer, & Pandey, 2015).
Enzyme Inhibition for Medical Applications
Compounds derived from 4-(Hydrazinecarbonyl)benzenesulfonamide have been studied for their enzyme inhibition potential. A study by Mishra et al. (2018) discovered potent anti-convulsant carbonic anhydrase inhibitors among novel benzenesulfonamide derivatives, indicating their potential in addressing epileptogenesis through inhibition of human carbonic anhydrase isoforms (Mishra, Kumari, Angeli, Bua, Buonanno, Monti, Tiwari, & Supuran, 2018).
Anticancer Activity
The anticancer activity of 4-(Hydrazinecarbonyl)benzenesulfonamide derivatives has also been explored. Prasetiawati et al. (2022) synthesized 4-hydrazinylphenyl benzenesulfonate and evaluated its anticancer activity against breast cancer Michigan Cancer Foundation-7 (MCF-7) cell lines, revealing nanomolar activity and highlighting the compound's potential as a novel anti-breast cancer agent (Prasetiawati, Hidayat, Zamri, & Muchtaridi, 2022).
Anti-Inflammatory and Selective COX-2 Inhibition
Bekheit et al. (2021) designed and synthesized new triazole-bearing benzenesulphonamide derivatives, showing high activity as COX-2 inhibitors with minimal or no ulcerogenic effects. This research underscores the potential of 4-(Hydrazinecarbonyl)benzenesulfonamide derivatives in developing safer anti-inflammatory drugs (Bekheit, Mohamed, Abdel-Wahab, & Fouad, 2021).
Safety And Hazards
The safety information for 4-(Hydrazinecarbonyl)benzenesulfonamide indicates that it is harmful if swallowed . It is classified under GHS07, with hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding eating, drinking, or smoking when using this product, and seeking medical attention if feeling unwell .
properties
IUPAC Name |
4-(hydrazinecarbonyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3S/c8-10-7(11)5-1-3-6(4-2-5)14(9,12)13/h1-4H,8H2,(H,10,11)(H2,9,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDAHYHCQJXNTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60312358 | |
Record name | 4-(Hydrazinecarbonyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60312358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydrazinecarbonyl)benzenesulfonamide | |
CAS RN |
35264-29-0 | |
Record name | Benzoic acid, hydrazide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252930 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(Hydrazinecarbonyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60312358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Hydrazinecarbonyl)benzenesulfonamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WB9D74L8ZW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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